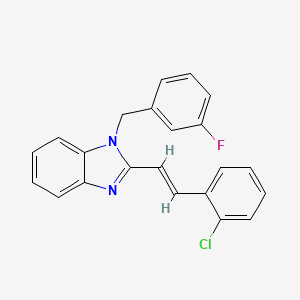

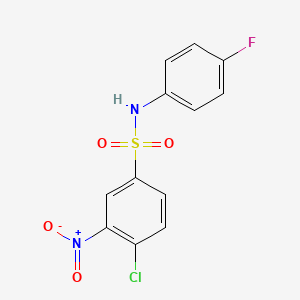

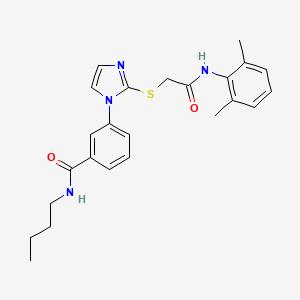

2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole (CFBM) is a small molecule that has been used in a variety of scientific research applications. CFBM is a member of the benzimidazole family and is an important synthetic compound due to its ability to act as an inhibitor for certain enzymes, receptors, and other proteins. CFBM has been studied for its potential use in a variety of applications, including drug discovery, drug delivery, and medical diagnostics.

Scientific Research Applications

Chemistry and Properties

Research on compounds similar to 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole has focused on their chemistry and diverse properties. These investigations have looked into the preparation methods, properties of the free compounds, their protonated and/or deprotonated forms, and their complexation behavior. Studies have highlighted their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This body of research also identifies areas where further investigation into unknown analogues of such compounds could be beneficial (Boča, Jameson, & Linert, 2011).

Synthetic Utilities

The development of synthetic methodologies for benzimidazole derivatives, including those similar to 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, has been a significant area of research. These efforts have aimed at creating various pharmacologically relevant structures through the condensation of o-phenylenediamines with electrophilic reagents. This research underscores the importance of these methodologies in creating compounds with potential biological applications (Ibrahim, 2011).

Biological Activities

The exploration of 2-arylthio-benzazoles, which are structurally related to 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, has revealed significant biological and pharmacological properties. These compounds have attracted attention for their diverse biological activities, leading to the development of efficient synthetic strategies for their production. The general applicability of these methods speaks to the broad interest in these compounds for potential therapeutic applications (Vessally et al., 2018).

Potential CNS Acting Drugs

The research on benzimidazole derivatives for central nervous system (CNS) applications has highlighted their potential as more potent drugs. By understanding the common synthesis pathways and CNS properties of benzimidazole derivatives, researchers aim to modify these compounds to develop more effective treatments for neurological disorders. This investigation underscores the promising direction of leveraging benzimidazole chemistry for advancements in CNS pharmacotherapy (Saganuwan, 2020).

Anticancer Applications

Benzimidazole anthelmintics, structurally related to 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, have shown promise as repurposing drugs for anticancer therapies. These compounds disrupt microtubule polymerization, induce apoptosis, and exhibit anti-angiogenic effects, among other antitumorigenic activities. Their long history of use as antiparasitic agents and their demonstrated efficacy against cancer cells resistant to approved therapies highlight their potential as adjuvants in cancer treatment (Son, Lee, & Adunyah, 2020).

properties

IUPAC Name |

2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClFN2/c23-19-9-2-1-7-17(19)12-13-22-25-20-10-3-4-11-21(20)26(22)15-16-6-5-8-18(24)14-16/h1-14H,15H2/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRILPPLBMKRYJC-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2628182.png)

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)

![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)

![9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride](/img/structure/B2628200.png)

![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)